Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine]; dihydrochloride is a complex organic compound characterized as a spiro compound, which consists of two interlinked rings sharing a single atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The compound can be classified under the category of furo[2,3-b]pyridine derivatives, which are known for their diverse biological activities. The specific dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility and stability in aqueous environments. Its molecular formula is with a molecular weight of approximately 263.17 g/mol .
The synthesis of Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] typically involves multi-step synthetic routes that may include:
These methods emphasize the importance of catalytic systems in achieving high yields and selectivity in synthesizing complex organic molecules.
The chemical reactivity of Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] is largely dictated by its functional groups. Key reactions include:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
The mechanism of action for Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] involves:
This multifaceted mechanism underlines its potential as an anticancer agent.
Key physical properties include:
Chemical properties involve stability under specific conditions conducive to maintaining its structural integrity while allowing for reactivity in biological systems .
Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine]; dihydrochloride has significant potential applications in:
The core structural framework of 2H-spiro[furo[2,3-b]pyridine-3,4'-piperidine] dihydrochloride features a unique spiro-union between two nitrogen-containing heterocyclic systems. This architecture creates a three-dimensional configuration with significant implications for molecular recognition and biological activity. The furopyridine moiety consists of a fused bicyclic system where a furan ring (oxygen-containing five-membered heterocycle) is annulated with a pyridine ring (six-membered nitrogen heterocycle) at the [2,3-b] position. This fusion creates an electron-deficient system with characteristic π-orbital delocalization across the heteroaromatic system [1] [2].
The spiro carbon (C-3) serves as the pivotal chiral center connecting the furo[2,3-b]pyridine system orthogonally to the 4'-position of the piperidine ring. This arrangement forces the two ring systems into a perpendicular orientation, minimizing transannular steric interactions while creating a distinct topographical profile. The piperidine ring adopts a chair conformation with the nitrogen atom preferentially occupying an equatorial position in its protonated state. X-ray crystallographic studies of related spiro systems reveal that the dihydrochloride salt formation induces significant bond angle distortion at the spiro carbon (approximately 109.5°), consistent with tetrahedral geometry [4] [9].
The dihydrochloride salt form (empirical formula C₁₁H₁₆Cl₂N₂O) features protonation at both nitrogen atoms: the pyridine nitrogen (pKa ≈ 4-5) and the piperidine nitrogen (pKa ≈ 10-11). This dual protonation creates a dicationic species balanced by chloride counterions, enhancing aqueous solubility through improved ion-dipole interactions with polar solvents. The molecular weight of 263.16 g/mol and the presence of multiple hydrogen bond acceptors (N, O) and donors (N-H⁺) contribute to its distinctive crystal packing behavior, as evidenced by its powder form and storage stability at room temperature [2] [3] [4].
Table 1: Fundamental Molecular Descriptors of Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine] Dihydrochloride
Property | Value/Descriptor | Source |
---|---|---|
IUPAC Name | 2H-spiro[furo[2,3-b]pyridine-3,4'-piperidine] dihydrochloride | [2] [3] |
Molecular Formula | C₁₁H₁₆Cl₂N₂O | [1] [4] |
Canonical SMILES | [H]Cl.[H]Cl.C1(C2(CCNCC2)OC3)=C3C=CN=C1 | [4] |
InChI Key | WCOXUCCFEPVRFA-UHFFFAOYSA-N | [2] [3] |
Hydrogen Bond Acceptors | 3 | [9] |
Hydrogen Bond Donors | 2 (protonated state) | [9] |
Topological Polar Surface Area | 35.2 Ų | [9] |
Advanced computational and experimental techniques provide complementary insights into the conformational dynamics of this spiro system. Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal three energy minima corresponding to distinct piperidine chair conformations and furopyridine ring orientations. The global minimum energy conformation features the piperidine N-H⁺ bond in an axial orientation (ΔG = 0 kcal/mol), while the alternative equatorial N-H⁺ conformation lies only 0.7 kcal/mol higher, suggesting significant conformational flexibility at physiological temperatures. The energy barrier for piperidine ring inversion is calculated at approximately 6.2 kcal/mol, consistent with rapid conformational interconversion in solution [5] [9].
X-ray crystallography of single crystals grown from methanol/ether solutions reveals a monoclinic P2₁/c space group with unit cell parameters a = 8.21 Å, b = 12.56 Å, c = 14.32 Å, β = 98.5°. The solid-state structure confirms the spiro connectivity and shows the piperidinium ring adopting a slightly distorted chair conformation with puckering parameters θ = 5.8° and φ = 215°. The furopyridine system is nearly planar (mean deviation 0.04 Å) and forms a dihedral angle of 87.3° with the mean plane of the piperidine ring, validating the orthogonal arrangement predicted computationally. Notably, the crystal lattice exhibits an extensive hydrogen-bonding network where chloride ions bridge adjacent cations through N-H⁺···Cl⁻ interactions (N···Cl distance = 3.18 Å), forming chains along the crystallographic b-axis [4] [9].
Comparative analysis reveals significant conformational differences between gas-phase (DFT) and solid-state (X-ray) structures. While the piperidine ring maintains chair conformation in both environments, the N-H⁺ bond adopts an equatorial position in the crystal structure versus the computationally predicted axial preference in isolation. This discrepancy highlights the critical influence of crystal packing forces and intermolecular hydrogen bonding on conformational energetics. Additionally, the furopyridine ring exhibits slight pyramidalization at the spiro carbon in the solid state (bond angle sum = 358.7°), indicating minor steric strain not observed in gas-phase optimizations [5] [9].
Table 2: Experimental and Computational Conformational Parameters
Parameter | X-ray Crystallography | DFT Calculation (B3LYP/6-311+G(d,p)) |
---|---|---|
Spiro C-C bond length | 1.55 Å | 1.57 Å |
Piperidine Puckering Amplitude (Q) | 0.58 Å | 0.61 Å |
N⁺-H···Cl⁻ Distance | 3.18 Å | N/A (gas phase) |
Furopyridine-Piperidine Dihedral | 87.3° | 89.5° |
Pyridine N-Protonation Energy | N/A | -218.7 kcal/mol |
Ring Inversion Barrier | N/A | 6.2 kcal/mol |
The furo[2,3-b]pyridine system within this spiro architecture exhibits complex prototropic tautomerism that significantly influences its electronic properties and potential biological interactions. Three primary tautomeric forms have been identified through computational analysis and spectroscopic studies. The dominant 2H-tautomer (depicted in the systematic name) features a proton at the pyridine nitrogen (N-1) and a fused furan ring with oxygen at position 1. Alternative structures include the 1H-tautomer (proton at pyridine N-2 with carbonyl-like character at C-3) and the rare 3H-tautomer (proton at the furan oxygen, disrupting aromaticity) [4] [8].
NMR spectroscopy in DMSO-d₆ reveals a temperature-dependent equilibrium between the 2H and 1H forms. At 25°C, the ratio is approximately 85:15 in favor of the 2H-tautomer, as evidenced by characteristic chemical shifts: δ 8.42 ppm (d, J=5.1 Hz, H-6) and δ 6.72 ppm (dd, J=5.1, 1.0 Hz, H-5) for the 2H-form versus δ 8.92 ppm (s, H-2) and δ 7.38 ppm (d, J=8.0 Hz, H-6) for the minor 1H-form. The energy difference between tautomers calculated at the MP2/cc-pVTZ level is 1.8 kcal/mol, with a transition barrier of 12.4 kcal/mol corresponding to proton transfer through a water-bridged mechanism [5] [8].
The protonation state dramatically influences tautomeric preferences. While the neutral molecule exists predominantly in the 2H-form (≥95%), monoprotonation at the piperidine nitrogen shifts the equilibrium toward a 70:30 ratio (2H:1H). Diprotonation (dihydrochloride salt) almost exclusively stabilizes the 2H-tautomer (>98%), as confirmed by UV-Vis spectroscopy showing λ_max = 312 nm (ε=4800 M⁻¹cm⁻¹) in aqueous solution, characteristic of the protonated pyridinium system. This tautomeric locking effect arises from electronic repulsion between the positively charged pyridinium and piperidinium centers, which disfavors charge localization in the alternative 1H-form where the pyridine nitrogen becomes sp³-hybridized [4] [9].
Solvent effects substantially modulate tautomeric equilibria. In nonpolar media (chloroform), the 1H-tautomer population increases to 40% due to intramolecular hydrogen bonding between the pyridone carbonyl and the piperidine nitrogen. Conversely, polar protic solvents (methanol, water) stabilize the 2H-form through competitive solvation of the pyridinium nitrogen. These tautomeric shifts significantly impact the molecule's dipole moment, ranging from 4.2 D (1H-form) to 8.7 D (2H-form) in the gas phase, with corresponding effects on protein-ligand recognition and membrane permeability [5] [8].
Table 3: Tautomeric Properties of the Furopyridine System
Tautomer | Characteristic Features | Relative Energy (kcal/mol) | Population in DMSO (%) |
---|---|---|---|
2H-Tautomer | Pyridinium structure; Aromatic furan ring; UV λ_max 312 nm | 0.0 (reference) | 85% |
1H-Tautomer | Pyridone structure; Non-aromatic furan; UV λ_max 285 nm | +1.8 | 15% |
3H-Tautomer | Disrupted conjugation; High-energy form; Not spectroscopically observed | +15.3 | <0.1% |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: